Methyl piperidine-3-carboxylate

Physical form Handling Formulation compatibility

Methyl piperidine-3-carboxylate (syn. methyl nipecotate, piperidine-3-carboxylic acid methyl ester) is a racemic heterocyclic β-amino acid ester (C₇H₁₃NO₂, MW 143.18) belonging to the nipecotic acid family of conformationally constrained GABA analogs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 50585-89-2
Cat. No. B1297015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl piperidine-3-carboxylate
CAS50585-89-2
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCNC1
InChIInChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3
InChIKeyBCDBHIAXYFPJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Piperidine-3-Carboxylate (CAS 50585-89-2): Procurement-Relevant Physicochemical and Pharmacological Baseline


Methyl piperidine-3-carboxylate (syn. methyl nipecotate, piperidine-3-carboxylic acid methyl ester) is a racemic heterocyclic β-amino acid ester (C₇H₁₃NO₂, MW 143.18) belonging to the nipecotic acid family of conformationally constrained GABA analogs . The compound exists as a colorless to light yellow liquid at 20 °C with a refractive index of 1.4604 and density of 1.021 g/cm³ . Its consensus LogP of 0.55 and water solubility of ~54.5 mg/mL place it at the hydrophilic–lipophilic boundary, distinguishing it from both the more polar free acid (nipecotic acid, LogP −0.04) and the more lipophilic ethyl ester . Commercially available at ≥98% (GC) purity with batch-specific certificates of analysis (NMR, HPLC, GC-MS), this building block serves as a protected synthetic intermediate and a prodrug form of the GABA uptake inhibitor nipecotic acid .

Why Nipecotic Acid, Ethyl Nipecotate, or Positional Isomers Cannot Substitute Methyl Piperidine-3-Carboxylate in Research and Development


In-class compounds within the piperidine carboxylate family exhibit critically divergent physicochemical, pharmacological, and handling properties that preclude simple interchange in experimental or manufacturing workflows. The free acid nipecotic acid (solid, mp 261 °C dec) is a potent GABA transporter inhibitor in vitro (IC₅₀ 2.6–310 µM across GAT subtypes) but cannot cross the blood–brain barrier following peripheral administration [1]. Methyl piperidine-3-carboxylate addresses this limitation as a hydrolytically activatable ester prodrug, with PET imaging confirming that esterified nipecotic acid derivatives achieve measurable brain uptake whereas the corresponding free acids show negligible CNS penetration [2]. Positional isomerism further amplifies the risk of substitution error: the 3-carboxylate isomer (nipecotic acid core) functions as a GABA uptake inhibitor, whereas the 4-carboxylate isomer (isonipecotic acid) acts as a GABAA receptor partial agonist with an entirely distinct pharmacological profile [3]. The quantitative evidence below demonstrates that procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence: Methyl Piperidine-3-Carboxylate vs. Closest Analogs


Physical State and Handling: Liquid Methyl Ester vs. Solid Free Acid

Methyl piperidine-3-carboxylate is a free-flowing liquid at standard laboratory temperature (20 °C), whereas the parent compound nipecotic acid is a crystalline solid with a high melting point of 261 °C (decomposition) . This fundamental difference in physical state directly impacts automated liquid handling compatibility, dissolution kinetics in reaction media, and the ability to formulate homogeneous stock solutions without heating or sonication. The liquid ester can be accurately dispensed by volume (density 1.021 g/cm³) in high-throughput synthesis platforms where the solid free acid requires gravimetric handling .

Physical form Handling Formulation compatibility

Purity Specification and Batch-to-Batch Reproducibility: Methyl Ester vs. Ethyl Ester

Methyl piperidine-3-carboxylate is routinely available at ≥99% (GC) purity with batch-specific Certificates of Analysis confirming both purity (e.g., 99.34% by GC-MS) and structural identity (NMR consistent with structure) . In contrast, the closest ester homolog ethyl nipecotate (CAS 5006-62-2) is typically supplied at 96–97% (GC) purity . This 2–3% absolute purity differential, combined with the availability of comprehensive analytical documentation (GC-MS, HPLC, NMR, water content ≤0.5%), reduces the risk of unidentified impurities confounding structure–activity relationship studies or causing off-target effects in biological assays.

Purity Quality assurance GC-MS Reproducibility

Lipophilicity-Driven Blood–Brain Barrier Permeability: Ester vs. Free Acid

Methyl piperidine-3-carboxylate possesses a consensus LogP of 0.55, representing an approximately 0.6 log unit increase over nipecotic acid (LogP −0.04 to −0.10), which corresponds to a roughly 4-fold higher octanol–water partition coefficient [1]. This physicochemical advantage translates into functionally significant CNS penetration: in vivo microPET imaging in Sprague Dawley rats demonstrated that esterified nipecotic acid derivatives (including the ethyl ester analog) exhibit measurable brain uptake, whereas the corresponding free carboxylic acids show negligible brain signal [2]. The free acid nipecotic acid, despite being a potent GABA transporter inhibitor in vitro (IC₅₀ 2.6–310 µM across GAT subtypes), fails to produce anticonvulsant effects after systemic administration precisely because it cannot cross the BBB [1].

Lipophilicity LogP BBB penetration CNS drug delivery

Positional Isomer Pharmacological Selectivity: 3-Carboxylate GABA Uptake Inhibition vs. 4-Carboxylate GABA Receptor Agonism

The position of the carboxylate substituent on the piperidine ring fundamentally determines the pharmacological mechanism. Methyl piperidine-3-carboxylate, upon hydrolysis to nipecotic acid, acts as a GABA transporter (GAT) inhibitor with IC₅₀ values of 2.6 µM (mGAT-1), 310 µM (mGAT-2), 29 µM (mGAT-3), and 16 µM (mGAT-4), and does not bind GABAA or GABAB receptors at pharmacologically relevant concentrations [1]. In stark contrast, the 4-carboxylate positional isomer isonipecotic acid (piperidine-4-carboxylic acid) functions as a GABAA receptor partial agonist, inhibiting [³H]GABA binding with an IC₅₀ of 0.33 µM without inhibiting GABA uptake [2][3]. These two compounds, despite being constitutional isomers, engage completely different molecular targets and produce divergent downstream neural effects.

Positional isomerism GABA transporter GABAA receptor Pharmacological selectivity

Synthetic Intermediate Versatility: Methyl Ester as Orthogonal Protecting Group

Methyl piperidine-3-carboxylate serves as a carboxylic acid-protected building block that enables chemoselective N-functionalization of the piperidine ring without competing carboxylate reactivity. The free acid nipecotic acid cannot undergo direct N-alkylation under basic conditions without prior protection, as the carboxylic acid proton would quench the base or participate in undesired side reactions [1]. The methyl ester withstands standard N-alkylation conditions (e.g., alkyl halides with K₂CO₃ in DMF) and can be subsequently hydrolyzed under mild conditions (LiOH, aqueous THF/MeOH, or NaOH at 25 °C) to regenerate the free acid . This orthogonal protection strategy eliminates an entire protection–deprotection cycle compared to starting from the free acid, reducing step count and improving overall yield in multi-step syntheses.

Synthetic intermediate Protecting group strategy N-alkylation Orthogonal reactivity

Anticonvulsant Threshold Elevation: Methyl Ester as Systemically Active GABA Uptake Inhibitor Prodrug

In a comparative in vivo study of 16 GABAmimetic drugs in mice, (±)-nipecotic acid methyl ester (the racemate of the target compound) was included among compounds tested for anticonvulsant threshold elevation against electroconvulsions and pentetrazole-induced seizures [1]. All tested GABAmimetics, including the methyl ester, gave rise to significant, dose-dependent threshold elevations after intraperitoneal administration [1]. Critically, nipecotic acid itself is inactive as an anticonvulsant when administered systemically because it cannot cross the BBB, whereas the methyl and ethyl ester prodrugs confer systemic activity by enabling brain penetration followed by enzymatic hydrolysis to the active acid [2][3]. This establishes the methyl ester as a necessary prodrug form for in vivo GABA uptake inhibition studies where the free acid fails.

Anticonvulsant Prodrug GABA uptake inhibition Seizure threshold

Evidence-Backed Procurement Scenarios for Methyl Piperidine-3-Carboxylate (CAS 50585-89-2)


CNS Drug Discovery: In Vivo Proof-of-Concept Studies Requiring BBB-Permeable GABA Uptake Inhibitor Prodrugs

Research teams investigating GABAergic anticonvulsant or anxiolytic mechanisms in rodent models should procure methyl piperidine-3-carboxylate rather than nipecotic acid. As demonstrated by Frey et al. (1979) and Löscher (1982), nipecotic acid esters administered systemically elevate seizure thresholds, whereas the free acid is inactive due to negligible BBB penetration [1][2]. PET imaging confirms that esterified nipecotic acid derivatives achieve measurable brain uptake [3]. The methyl ester's consensus LogP of 0.55 provides the necessary lipophilicity for passive membrane permeation while retaining sufficient aqueous solubility (54.5 mg/mL) for in vivo formulation.

Medicinal Chemistry: N-Substituted Piperidine-3-Carboxylate Library Synthesis

Teams conducting systematic N-substituent SAR exploration on the piperidine-3-carboxylate scaffold benefit from the methyl ester as a pre-installed carboxylic acid protecting group. The ester withstands standard N-alkylation conditions and can be cleaved under mild basic hydrolysis (NaOH, 25 °C, 1 h) to release the free acid [1]. This eliminates the protection–deprotection cycle required when starting from nipecotic acid. Patent literature from Daiichi Sankyo (EP2017263 A1) and linagliptin intermediate synthesis routes confirm the industrial utility of alkyl piperidine-3-carboxylates as key intermediates [2].

GABA Transporter Pharmacology: Differentiating GAT-Mediated Uptake Inhibition from GABAA Receptor Agonism

Investigators studying GABA transporter (GAT) pharmacology must verify that their compound source is the 3-carboxylate isomer and not the 4-carboxylate positional isomer. The 3-carboxylate core (nipecotic acid) inhibits GAT-1 with an IC₅₀ of 2.6 µM without binding GABAA receptors, whereas the 4-carboxylate isomer (isonipecotic acid) acts as a GABAA receptor partial agonist (IC₅₀ 0.33 µM) [1][2]. Procurement of the correct isomer is essential to avoid a complete mechanistic mismatch that would invalidate pharmacological conclusions.

Analytical Method Development and Reference Standard Qualification

Laboratories developing HPLC, GC-MS, or NMR methods for nipecotic acid-related impurity profiling should select methyl piperidine-3-carboxylate from suppliers providing batch-specific Certificates of Analysis with quantitative purity (e.g., 99.34% by GC-MS) and structural confirmation (NMR) [1]. The compound's liquid physical state facilitates preparation of calibration standards by volume, and the availability of ≥99% (GC) purity material reduces the need for additional purification before use as a chromatographic reference standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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